Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Description
The compound you mentioned is a complex organic molecule. It contains a bicyclic heptene structure, an amino group, and a carboxylic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through kinetic resolution of related substrates .Molecular Structure Analysis
The molecular structure of this compound likely involves a bicyclic heptene ring system, with the Boc-protected amino group and carboxylic acid group attached .Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the search results .Physical and Chemical Properties Analysis
Detailed physical and chemical properties for this specific compound were not found .Mechanism of Action
Target of Action
The primary target of this compound is amino acids and peptides . The tert-butoxycarbonyl (Boc) group in the compound is used in chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as Boc deprotection . This process occurs at high temperatures in a phosphonium ionic liquid . The ionic liquid has low viscosity and high thermal stability, which aids in the deprotection process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of tertiary butyl esters . It introduces the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Result of Action
The result of the compound’s action is the deprotection of the Boc group in amino acids and peptides .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures and the presence of a phosphonium ionic liquid facilitate the Boc deprotection process .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-QCLAVDOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2C[C@@H]([C@@H]1C(=O)O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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